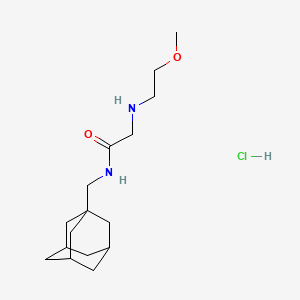![molecular formula C19H27N3O2 B5227653 1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as A-366 and is known for its ability to selectively inhibit the activity of the histone demethylase KDM5A.
Mecanismo De Acción
A-366 works by selectively inhibiting the activity of the histone demethylase KDM5A. Histone demethylases are enzymes that remove methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting KDM5A, A-366 can alter gene expression in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
A-366 has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting the activity of KDM5A, A-366 has also been shown to increase the levels of H3K4me3, a histone modification that is associated with active gene expression. A-366 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-366 in lab experiments is its specificity for KDM5A. Because A-366 selectively inhibits KDM5A, it can be used to study the specific effects of KDM5A inhibition on gene expression and cell growth. However, one limitation of using A-366 is its potential toxicity. A-366 has been shown to be toxic to some cell lines at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on A-366. One area of research involves the development of new cancer treatments based on A-366. Researchers are also interested in studying the effects of A-366 on other histone demethylases and exploring its potential use in other areas of research, such as epigenetics and gene regulation. Additionally, researchers are interested in developing new analogs of A-366 that may have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of A-366 involves a multi-step process that begins with the reaction of 3-anilino-1-piperidinecarboxylic acid with ethyl 2-oxo-2-(piperidin-1-yl) acetate. This reaction produces 1-(3-anilino-1-piperidinyl)-2-piperidinone, which is then reacted with propionyl chloride to yield 1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone.
Aplicaciones Científicas De Investigación
A-366 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the development of new cancer treatments. A-366 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further study as a cancer treatment.
Propiedades
IUPAC Name |
1-[3-(3-anilinopiperidin-1-yl)-3-oxopropyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18-10-4-5-12-21(18)14-11-19(24)22-13-6-9-17(15-22)20-16-7-2-1-3-8-16/h1-3,7-8,17,20H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBMZBFWGBUDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)



![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)


![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)